![molecular formula C14H21ClO B13177689 ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19ClO and a molecular weight of 226.74 g/mol . This compound is characterized by a benzene ring substituted with a chloromethyl group and a 2-methylpentyl group connected via an oxygen atom. It is primarily used in laboratory settings for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 2-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
2-Chloromethyl-2-methylpentanol: Similar but lacks the benzene ring.
Uniqueness
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring with both a chloromethyl and a 2-methylpentyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H21ClO |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
[2-(chloromethyl)-2-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clé InChI |
XCLNQRWVESYFKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


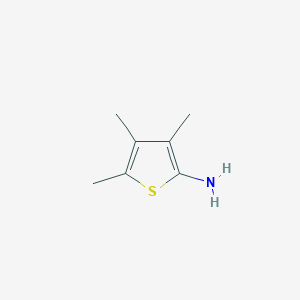
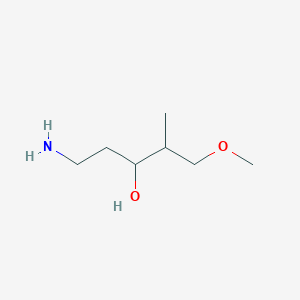
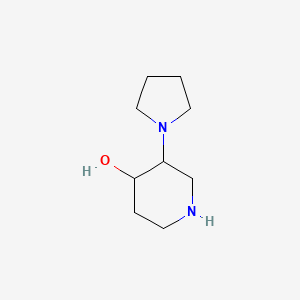
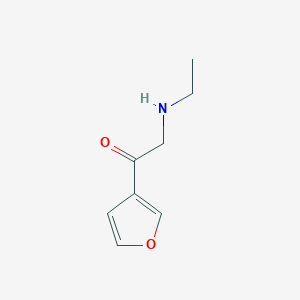
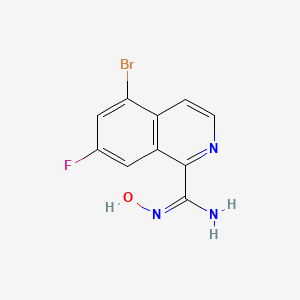

![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
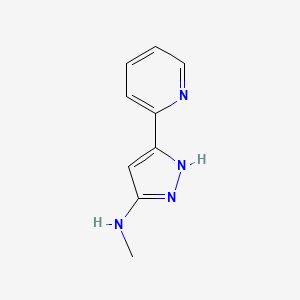
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)


![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)
